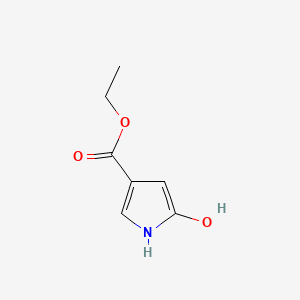
PROTEIN KINASE C ALPHA PEPTIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein Kinase C Alpha (PKCα) is a member of the Protein Kinase C family of serine/threonine kinases. It plays a central role in transducing extracellular signals into a variety of intracellular responses ranging from cell proliferation to apoptosis . PKCα is a glycosylated polypeptide chain containing amino acids 2-672 and has a molecular mass of 76.7 KD . It is one of the first calcium-dependent kinases to be discovered .
Molecular Structure Analysis
PKCα is a part of a family of closely related serine/threonine kinases with at least ten different isoforms having been discovered to date. The isoforms can be split into three families according to their requirement for different co-factors: The conventional, or classical ©PKCs: α, βI, βII and γ, the novel (n)PKCs: δ, ε, η and θ, and the atypical (a) PKCs: ζ and λ .
Chemical Reactions Analysis
PKCα plays a crucial role in various chemical reactions within the cell. For instance, it has been found that redox modification of PKCα differentially affects its activity toward different substrates .
Physical And Chemical Properties Analysis
PKCα is a protein with a molecular mass of 76.7 KD . It is a calcium-dependent kinase, meaning it requires calcium ions for its activity . The principal co-factors required for PKC activity are Ca 2+, phosphatidylserine (PS) and diacylglycerol (DAG), although the requirement for these co-factors varies by isoform .
Wirkmechanismus
PKCα plays an essential role in the regulation of many important cellular processes and is dysregulated in several pervasive diseases, including diabetes, cardiovascular disease, and various neurodegenerative disorders . It is involved in a variety of cellular signaling pathways and can be activated by various signals which evoke lipid hydrolysis .
Safety and Hazards
Eigenschaften
CAS-Nummer |
163702-20-3 |
|---|---|
Molekularformel |
C78H125N21O20 |
Molekulargewicht |
1676.985 |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C78H125N21O20/c1-12-43(10)63(75(115)90-50(32-39(2)3)68(108)87-48(25-27-57(81)101)67(107)93-54(37-100)70(110)86-44(11)64(104)96-62(42(8)9)78(118)119)97-72(112)56-24-19-31-99(56)76(116)52(34-46-36-84-38-85-46)91-74(114)61(41(6)7)95-69(109)51(33-45-20-14-13-15-21-45)89-66(106)49(26-28-58(82)102)88-71(111)55-23-18-30-98(55)77(117)53(35-59(83)103)92-73(113)60(40(4)5)94-65(105)47(80)22-16-17-29-79/h13-15,20-21,36,38-44,47-56,60-63,100H,12,16-19,22-35,37,79-80H2,1-11H3,(H2,81,101)(H2,82,102)(H2,83,103)(H,84,85)(H,86,110)(H,87,108)(H,88,111)(H,89,106)(H,90,115)(H,91,114)(H,92,113)(H,93,107)(H,94,105)(H,95,109)(H,96,104)(H,97,112)(H,118,119)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-,62-,63-/m0/s1 |
InChI-Schlüssel |
NBINJJMVUJUWBI-APQSRMTRSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)


![7-Methyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B573827.png)
